molecular formula C4H3ClN2 B154816 4-Chloropyrimidine CAS No. 17180-93-7

4-Chloropyrimidine

Cat. No. B154816
CAS RN: 17180-93-7
M. Wt: 114.53 g/mol
InChI Key: DBPKMSBWOKAKLA-UHFFFAOYSA-N
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Description

4-Chloropyrimidine is an organic compound with the molecular formula C4H3ClN2. It is a colorless solid that is soluble in water, alcohols, and organic solvents. It has a wide variety of applications in both organic and inorganic chemistry. It is used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in the synthesis of various polymers and in the production of various pharmaceuticals.

Scientific Research Applications

  • Synthesis of Novel Compounds for Biological Screening

    • 4-Chloropyrimidine derivatives have been utilized in the synthesis of novel compounds such as tetrazolo[1,5-c]pyrrolo[3,2-e]pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines, which are evaluated for potential antibacterial properties (Dave & Shah, 2002).
  • Plant Growth Retardants and Physiological Research

    • Pyrimidine derivatives, including this compound, are increasingly applied in agricultural and horticultural contexts as plant growth retardants. They offer insights into the regulation of terpenoid metabolism, impacting cell division, elongation, and senescence (Grossmann, 1990).
  • Applications in Polymer Chemistry

    • Chloropyrimidine derivatives, particularly immobilized derivatives, are valuable as dehydrating and desulfhydrylating agents for creating various chemical products like carbodiimides, isothiocyanates, and amides. Their reactivity is significantly influenced by their structure (Kondo, Hyodo, Murakami, & Takemoto, 1981).
  • Development of Antiallergic Compounds

    • 4-Chloro-2-(4-pyridinyl)pyrimidine derivatives have been synthesized and assessed for potential antiallergic activity, showing promising results in passive cutaneous anaphylaxis screens in rats (Lesher, Singh, & Mielens, 1982).
  • Chemical Synthesis Techniques

  • Soil Science and Agricultural Chemistry

    • 2-Amino 4-chloro 6-methyl pyrimidine, a derivative of this compound, serves as a nitrification inhibitor, showing potential for increasing the efficiency of nitrogenous fertilizers in rice–wheat cropping systems and controlling environmental pollution in subtropical soils (Srivastava, Rawat, Bhatt, Rawat, & Srivastava, 2016).
  • HIV Research

    • The synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile, an intermediate in diarylpyrimidine HIV-1 reverse transcriptase inhibitors, demonstrates the role of this compound derivatives in developing antiviral drugs (Ju Xiu-lia, 2015).
  • Spectroscopic and Structural Analysis

    • Studies on 4-Amino-2-chloropyrimidine-5-carbonitrile, a related compound, using Raman and infrared spectroscopy, along with ab initio calculations, provide insights into the molecular structure and vibrational features of chloropyrimidine derivatives (Abuelela, Mohamed, Wilson, & Zoghaib, 2016).

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 4-Chloropyrimidine . It is also recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for 4-Chloropyrimidine are not mentioned in the search results, kinase drug discovery is a field of research that has seen progress and could provide future directions .

Mechanism of Action

Target of Action

4-Chloropyrimidine is a derivative of pyrimidine, a class of compounds known to exhibit a range of pharmacological effects . Pyrimidines are known to inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Therefore, these mediators can be considered as the primary targets of this compound.

Mode of Action

It is known that pyrimidine derivatives exert their anti-inflammatory effects by inhibiting the aforementioned inflammatory mediators . This inhibition likely results from the interaction of the this compound molecule with these targets, leading to changes in their expression and activities.

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the inflammatory mediators it targets. By inhibiting these mediators, this compound can disrupt the pathways that lead to inflammation, thereby exerting its anti-inflammatory effects . The downstream effects of this disruption would include a reduction in the symptoms of inflammation.

Pharmacokinetics

It is known that the compound has a molecular weight of 113545 g/mol . This information, along with other factors such as the compound’s structure and chemical properties, would influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of this compound’s action would be a reduction in inflammation due to its inhibition of key inflammatory mediators . This could potentially lead to relief from the symptoms of conditions characterized by inflammation. Furthermore, some pyrimidine derivatives have shown promising anticancer activity through mechanisms such as inhibiting protein kinases , which could suggest potential molecular and cellular effects of this compound.

properties

IUPAC Name

4-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2/c5-4-1-2-6-3-7-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPKMSBWOKAKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349079
Record name 4-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17180-93-7
Record name 4-Chloropyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17180-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyrimidine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Method XLXVII: Compound FJ. 4,6-dichloro-5-nitro-2-methylmercaptopurine (1.0715 g, 4.502 mmol) was dissolved in 25 mL THF and cooled to 0° C. NH3/MeOH was added (3.5 Equiv) and the mixture was allowed to stir cold for 1 h. Aminoester (1.22 g, 4.37 mmol) was then added dropwise as a solution in 10 mL THF over 10-15 minutes, and the resulting mixture was allowed to warm to room temperature. After 3 h, the reaction was quenched with the addition of water, diluted with EtOAc and the pH was adjusted to =8 using solid K2CO3. The mixture was washed with water, washed with brine then dried with sodium sulfate and concentrated in vacua. The crude product was then chromatographed on silica with a CH2Cl2 and 20% MeOH/CH2Cl2 gradient over 10-15 column volumes. Sometimes mixtures of 6-chloropyrimidine and 6-aminopyrimidine products are obtained (1.02 g) and are sequentially treated with excess NH3 in MeOH in THF over 45 minutes at room temperature and rechromatographed as above to give pure 6-aminopyrimidine product (716 mg). LCMS-ESI+: calc'd for C16H21N6O4S: 392.43 (M+H+); Found: 393.0 (M+H+).
Name
4,6-dichloro-5-nitro-2-methylmercaptopurine
Quantity
1.0715 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Aminoester
Quantity
1.22 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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